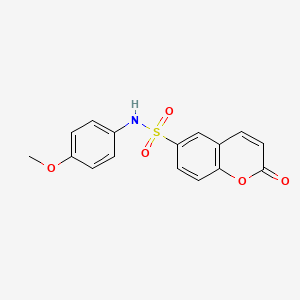

N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide

Description

N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the sulfonamide group in this compound further enhances its potential pharmacological applications.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5S/c1-21-13-5-3-12(4-6-13)17-23(19,20)14-7-8-15-11(10-14)2-9-16(18)22-15/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSFZXQMLPKPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198746 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, which involves the reaction of a phenol with an activated carboxylic acid derivative in the presence of a catalyst such as sulfuric acid.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the chromene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Raw Material Preparation: Ensuring the availability of high-purity starting materials.

Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Functionalization Reactions

-

Acetylation : Reacts with acetyl chloride to form N-(4-acetylphenyl) derivatives under reflux in ethanol (yield: 40–45%) .

-

Hydrazine Formation : Condensation with thiosemicarbazide produces hydrazine-carbothioamide derivatives (yield: 34%) .

Biological Activity-Driven Modifications

The compound’s sulfonamide group enables interactions with biological targets through:

-

Hydrogen Bonding : Sulfonamide NH and carbonyl groups bind to enzymatic active sites (e.g., glutathione transferase P1-1) .

-

Chalcone Hybridization : Coupling with 4-aminochalcones via Claisen-Schmidt condensation enhances antiproliferative activity (IC₅₀: 2.1–8.3 μM against HepG2 cells) .

Comparative Reactivity Table

Mechanistic Insights

-

Sulfonamide Reactivity : The -SO₂NH- group participates in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the sulfonyl group .

-

Coumarin Core Stability : The 2-oxo chromene system remains intact under acidic conditions but undergoes ring-opening in strong bases (e.g., NaOH) .

Computational Validation

Scientific Research Applications

Anticancer Applications

Research indicates that N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide exhibits significant antiproliferative effects against various cancer cell lines, including lung, breast, and colon cancers.

Case Studies

- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound significantly reduced cell viability in non-small cell lung cancer (NSCLC) lines, suggesting its potential as a therapeutic agent in lung cancer treatment.

- Breast Cancer Research : Another investigation showed that this compound inhibited the growth of breast cancer cells through apoptosis induction, highlighting its role in cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains, showing promising results.

Antibacterial Activity

This compound has exhibited effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is believed to enhance its activity by targeting bacterial enzymes.

Case Studies

- In Vitro Studies : In vitro assays indicated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.

- Comparative Analysis : A comparative study with other sulfonamide derivatives showed that this compound had superior activity against resistant bacterial strains.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, which are crucial for treating various inflammatory diseases.

Case Studies

- Inflammatory Models : Experimental models of inflammation demonstrated that this compound significantly reduced inflammation markers, indicating its potential use in treating inflammatory diseases.

- Cytokine Inhibition : Further studies revealed that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in treated cells.

Summary Table of Applications

| Application Type | Biological Activity | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis | Effective against lung and breast cancer cell lines |

| Antimicrobial | Inhibits growth of bacteria | Active against E. coli and S. aureus |

| Anti-inflammatory | Reduces inflammation markers | Decreases TNF-alpha and IL-6 levels |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The chromene core may also contribute to the compound’s biological activity by interacting with cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 2H-chromene-3-carboxamide

- 2H-chromene-3-sulfonamide

- N-(4-methoxyphenyl)sulfonamide

- N-(4-methoxyphenyl)acetamide

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide, and how can purity be confirmed?

- Methodology : Optimize a two-step synthesis: (1) Sulfonylation of 4-methoxyaniline with 2-oxo-2H-chromene-6-sulfonyl chloride in dioxane under reflux, followed by (2) purification via recrystallization (e.g., ethanol/water). Monitor reaction progress using TLC. Confirm purity via melting point analysis, HPLC (>95% purity), and elemental analysis. For intermediates, use FTIR to verify sulfonamide formation (S=O stretches at ~1350–1150 cm⁻¹ and N–H at ~3300 cm⁻¹) .

Q. How can spectroscopic techniques (NMR, FTIR) elucidate the structural features of this sulfonamide derivative?

- Methodology :

- 1H-NMR : Assign aromatic protons (δ 6.8–8.0 ppm), methoxy group (singlet at δ ~3.8 ppm), and sulfonamide NH (δ ~7.5 ppm, broad if not deuterated). Compare coupling patterns to analogous compounds (e.g., N-(2-methoxyphenyl) derivatives) .

- 13C-NMR : Identify carbonyl (C=O at ~170 ppm) and sulfonamide (SO₂ at ~140 ppm) carbons.

- FTIR : Confirm sulfonamide (asymmetric/symmetric S=O at ~1340/1160 cm⁻¹) and lactone (C=O at ~1730 cm⁻¹) functionalities .

Q. What initial biological assays are suitable for screening the compound’s bioactivity?

- Methodology : Conduct in vitro antimicrobial assays (e.g., broth microdilution for MIC against S. aureus and E. coli) and cytotoxicity testing (MTT assay on HEK-293 cells). Use DMSO as a solvent control (<1% v/v). For fungicidal activity, follow protocols from related sulfonamides, adjusting concentrations based on solubility studies .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice impact physicochemical properties, and what tools analyze these interactions?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve the structure. Use SHELXL for refinement, focusing on hydrogen bond geometry (D–H···A distances and angles). Apply graph-set analysis (R₂²(8) motifs for dimeric interactions) to classify hydrogen-bonding networks. Correlate packing motifs with solubility and thermal stability (e.g., DSC/TGA) .

Q. What challenges arise in resolving contradictory crystallographic data (e.g., twinning, disorder) for this compound?

- Methodology : For twinned crystals, use SHELXT to determine space groups and handle pseudo-merohedral twinning via HKLF5 format. Address disorder by refining occupancies of split atoms or applying restraints (e.g., SIMU in SHELXL). Validate models with R-factor convergence (<5% Δ) and Fo/Fc maps .

Q. How can researchers resolve ambiguous NMR signals (e.g., overlapping peaks or dynamic effects)?

- Methodology : Employ 2D NMR (COSY, HSQC, HMBC) to assign overlapping aromatic protons. For dynamic effects (e.g., sulfonamide NH exchange), use variable-temperature NMR (VT-NMR) to slow exchange rates. Compare with DFT-calculated chemical shifts (GIAO method) for validation .

Q. What strategies optimize structure-activity relationship (SAR) studies for pharmacological profiling?

- Methodology : Synthesize derivatives with modifications at the methoxyphenyl (e.g., halogenation) or sulfonamide groups. Test bioactivity in parallel with computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., carbonic anhydrase IX). Use QSAR models to predict potency improvements .

Q. How should purity and stability be validated under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Identify degradation products via LC-MS and characterize major impurities (e.g., hydrolyzed lactone). Store lyophilized samples under argon at -20°C for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.